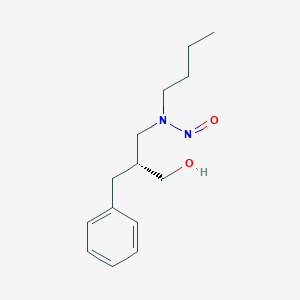

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine, commonly known as N-Nitrosobutylbenzylamine (N-NitrosoBBN), is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. This compound was first synthesized in the 1960s and has since been extensively studied for its chemical and biological properties.

Mecanismo De Acción

The mechanism of action of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is not fully understood, but it is believed to involve the formation of DNA adducts and oxidative damage to bladder cells. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA damage can lead to the development of cancerous cells in the bladder.

Efectos Bioquímicos Y Fisiológicos

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to have a number of biochemical and physiological effects on laboratory animals. These include the induction of oxidative stress, inflammation, and DNA damage in bladder cells. The compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments is its high potency and efficacy in inducing bladder cancer. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also several limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments. For example, the compound is highly toxic and must be handled with care. In addition, the carcinogenic effects of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine are highly dependent on the dose and route of administration, making it difficult to compare results across different studies.

Direcciones Futuras

There are several future directions for research on (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine. One area of interest is the development of new animal models for bladder cancer that more closely mimic the human disease. Another area of research is the identification of biomarkers that can be used to detect bladder cancer at an early stage. Finally, there is a need for the development of new therapies for bladder cancer that are more effective and less toxic than current treatments.

Conclusion

In conclusion, (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. The compound has been extensively studied for its chemical and biological properties, and its mechanism of action is not fully understood. While there are limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments, it remains an important tool for studying the development and progression of bladder cancer.

Métodos De Síntesis

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine can be synthesized by reacting butylamine with nitrous acid in the presence of benzyl alcohol and hydrochloric acid. The reaction yields a yellow oil that can be purified by distillation or chromatography. The purity of the compound can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is primarily used in scientific research to induce bladder cancer in laboratory animals, particularly in rats and mice. This compound is administered to animals either orally or intravesically, and the carcinogenic effects are observed over a period of several weeks or months. (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to be a highly effective carcinogen, inducing bladder cancer in up to 100% of treated animals.

Propiedades

Número CAS |

153117-08-9 |

|---|---|

Nombre del producto |

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine |

Fórmula molecular |

C14H22N2O2 |

Peso molecular |

250.34 g/mol |

Nombre IUPAC |

N-[(2R)-2-benzyl-3-hydroxypropyl]-N-butylnitrous amide |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-9-16(15-18)11-14(12-17)10-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |

Clave InChI |

LHJYRXKEGWJYKB-CQSZACIVSA-N |

SMILES isomérico |

CCCCN(C[C@@H](CC1=CC=CC=C1)CO)N=O |

SMILES |

CCCCN(CC(CC1=CC=CC=C1)CO)N=O |

SMILES canónico |

CCCCN(CC(CC1=CC=CC=C1)CO)N=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)